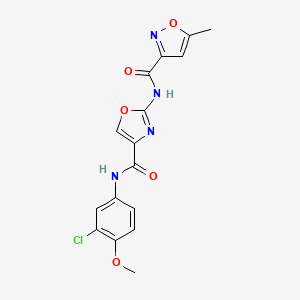![molecular formula C16H16N6O3 B2505701 9-ethyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921803-29-4](/img/structure/B2505701.png)
9-ethyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions that often yield products with complex molecular structures. For instance, the synthesis of 3,6-bis[1-(4-ethoxyphenyl)-5-methyl-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole was achieved starting from p-ethoxyaniline, leading to a product investigated with various spectroscopic techniques . Similarly, the synthesis of 6-aryl-9-(4hydroxy-3-ethoxyphenyl)-1,2,4-triazolo[4,3-a][1,8]naphthyridines was performed under microwave irradiation, which is a method known for its efficiency and ability to produce high-purity products .
Molecular Structure Analysis
The molecular structures of these compounds are characterized by X-ray crystallography, which provides detailed information about their conformation and crystal packing. For example, the crystal structure of a related compound, 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, revealed a triclinic space group with a slightly distorted central pyridine ring adopting a boat conformation . This level of structural detail is crucial for understanding the chemical behavior and potential interactions of these molecules.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include condensation steps, oxidation, and the formation of various heterocyclic rings. For instance, the synthesis of 6-aryl-9-(4hydroxy-3-ethoxyphenyl)-1,2,4-triazolo[4,3-a][1,8]naphthyridines involves the oxidation of corresponding hydrazones using silica gel supported ferric chloride . These reactions are carefully designed to achieve the desired molecular architecture and to introduce specific functional groups that may confer biological activity or other desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of various functional groups. The crystallographic studies provide insights into the density and volume of the crystals, which are important for understanding their solid-state properties . The spectroscopic techniques, including NMR, MS, and IR, are used to confirm the molecular structure and to identify the characteristic functional groups present in these molecules . These properties are essential for predicting the reactivity and stability of the compounds, as well as their potential applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Some novel triazole derivatives have been synthesized and screened for their antimicrobial activities. These compounds, including those with structural similarities to the molecule of interest, have shown varying degrees of effectiveness against test microorganisms, indicating their potential application in developing new antimicrobial agents (Bektaş et al., 2007).
Antioxidant and Anticancer Activity
Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which may share functional groups with the compound , have been synthesized and evaluated for their antioxidant and anticancer activities. Some of these derivatives showed antioxidant activity higher than that of ascorbic acid and displayed selective cytotoxicity against cancer cell lines, highlighting their potential in cancer therapy research (Tumosienė et al., 2020).
Heterocyclic Chemistry
The compound falls within the realm of heterocyclic chemistry, where its structural features, such as the triazolo[1,5-a]pyrimidine framework, are of interest for the design of antiviral agents and the exploration of interactions with heavy metals. Studies have elucidated the structures of similar heterocyclic products, which are considered significant for biological and environmental applications (Fettouhi et al., 1996).
Development of Therapeutic Agents
Purine isosteres, including those with structural similarities to 9-ethyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione, have been explored for their potential in drug design and development. The modification of natural purines to create new therapeutic agents is a strategic approach in medicinal chemistry, aiming to develop novel treatments for various diseases (Junaid et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in neuroprotection, which is a key target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the ER stress pathway . By inhibiting these pathways, it exerts its neuroprotective and anti-inflammatory effects .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and promising neuroprotective activity .
Eigenschaften
IUPAC Name |
5-ethyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-4-21-11-13(23)17-16(24)20(2)14(11)22-12(18-19-15(21)22)9-5-7-10(25-3)8-6-9/h5-8H,4H2,1-3H3,(H,17,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDIWMKZUQRZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505618.png)
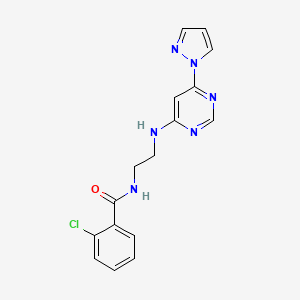
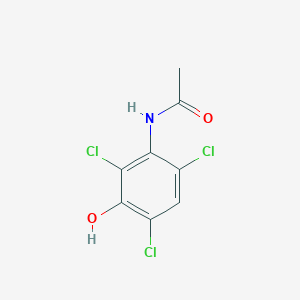
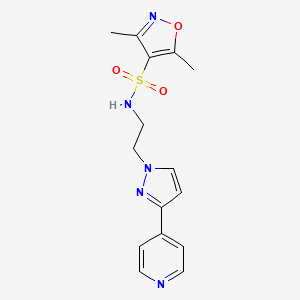
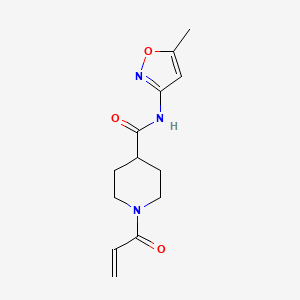
![2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2505627.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2505628.png)


![2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethane-1-sulfonyl fluoride](/img/structure/B2505634.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2505636.png)
![Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2505637.png)
